MELK-8a

Übersicht

Beschreibung

This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .

Synthesis Analysis

Compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert -butoxycarbonyl group and reductive amination .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis

This molecule has been found to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.3 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, including compounds structurally related to piperazine derivatives, has significant implications for understanding drug-drug interactions and improving drug design. Piperazine and its analogs have been highlighted for their potential in modulating the activity of various CYP isoforms, which is crucial for predicting metabolism-based drug-drug interactions. This area of study is pivotal for identifying selective chemical inhibitors that can be used in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

DNA Minor Groove Binders

The study of DNA minor groove binders, such as the synthetic dye Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives, provides insight into the design of novel therapeutics targeting DNA. These compounds demonstrate specificity for AT-rich sequences and offer a basis for rational drug design aimed at modulating gene expression or interfering with DNA processes in diseases such as cancer (Issar & Kakkar, 2013).

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, are pharmacophoric groups in antipsychotic agents targeting D2-like receptors. Research into these compounds helps in understanding their role in improving the potency and selectivity of binding affinity at D2-like receptors. This work is fundamental for developing new treatments for psychiatric disorders by exploring the contributions of different pharmacophoric groups (Sikazwe et al., 2009).

Dopamine Receptors and Cognitive Effects

The role of dopamine receptors in the pro-cognitive effects of certain peptides suggests that compounds targeting these receptors, including those related to piperazine derivatives, could have therapeutic potential in enhancing memory and cognitive functions. This research underscores the importance of understanding the interaction between neuroactive peptides and dopamine receptors in brain regions specific to memory and learning processes (Braszko, 2010).

Dipeptidyl Peptidase IV Inhibitors

The investigation of dipeptidyl peptidase IV (DPP IV) inhibitors, including those containing piperazine structures, for the treatment of type 2 diabetes mellitus (T2DM) highlights the relevance of this compound class in developing antidiabetic drugs. DPP IV inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion and offering a novel approach to T2DM management (Mendieta, Tarragó, & Giralt, 2011).

Wirkmechanismus

Target of Action

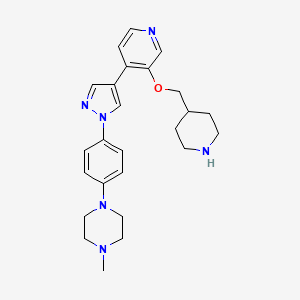

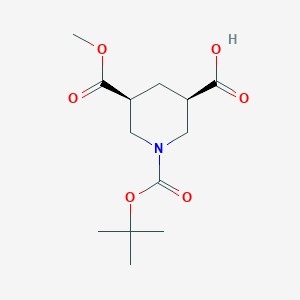

MELK-8a, also known as NVS-MELK8a or MELK-8ahydrochloride, is a highly potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) . The IC50 of this compound for MELK is 2 nM . In addition to MELK, it also inhibits Flt3 (ITD), Haspin, and PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM, respectively . MELK plays an essential role in regulating cell mitosis in a subset of cancer cells .

Mode of Action

This compound acts by inhibiting the kinase activity of MELK, which is involved in the regulation of cell cycle . This inhibition is achieved through a unique mechanism among the AMPK/Snf1 family members, where MELK is activated by auto-phosphorylation in vitro .

Biochemical Pathways

MELK is involved in several biochemical pathways related to cell cycle control, cell proliferation, apoptosis, cell migration, and cell renewal . It has been implicated in oncogenesis and resistance to cancer treatment . The inhibition of MELK by this compound impacts these pathways, potentially leading to delayed mitotic entry and associated changes in the activation of Aurora A, Aurora B, and CDK1 .

Result of Action

The inhibition of MELK by this compound leads to delayed mitotic entry in cancer cells . This is associated with delayed activation of Aurora A, Aurora B, and CDK1 . Furthermore, this compound has been shown to cause G2/M phase arrest of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially interact with this compound, influencing its efficacy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBSGVUERKSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

![O-[2-(3-methylphenyl)ethyl]hydroxylamine](/img/structure/B3112694.png)

![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)